molecular formula C14H10NO4- B8619720 Monobenzyl pyridine-3,5-dicarboxylate CAS No. 192518-50-6

Monobenzyl pyridine-3,5-dicarboxylate

Cat. No.: B8619720
CAS No.: 192518-50-6
M. Wt: 256.23 g/mol
InChI Key: HAKNEAWSRQVZJI-UHFFFAOYSA-M
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Description

Monobenzyl pyridine-3,5-dicarboxylate is a derivative of pyridine-3,5-dicarboxylic acid, where one carboxyl group is esterified with a benzyl group, and the other remains as a free acid or is esterified with a different substituent. These derivatives are critical intermediates in pharmaceuticals, coordination polymers, and chemosensors .

Pyridine-3,5-dicarboxylate derivatives are characterized by their ability to act as ligands in metal-organic frameworks (MOFs) and as pharmacophores in calcium channel blockers like benidipine and nifedipine . The benzyl ester group in monobenzyl derivatives may enhance lipophilicity, influencing solubility and reactivity in synthetic applications .

Properties

CAS No.

192518-50-6

Molecular Formula

C14H10NO4-

Molecular Weight

256.23 g/mol

IUPAC Name

5-phenylmethoxycarbonylpyridine-3-carboxylate

InChI

InChI=1S/C14H11NO4/c16-13(17)11-6-12(8-15-7-11)14(18)19-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17)/p-1

InChI Key

HAKNEAWSRQVZJI-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CN=CC(=C2)C(=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares monobenzyl pyridine-3,5-dicarboxylate with structurally related esters and their applications:

Table 1: Key Features of Pyridine-3,5-Dicarboxylate Derivatives
Compound Name Substituents Synthesis Method Key Applications/Properties References
Diethyl pyridine-3,5-dicarboxylate Ethyl esters at C3 and C5 Oxidation of dihydropyridine using SeO₂ Precursor for Ni²⁺ chemosensors
Dimethyl pyridine-3,5-dicarboxylate Methyl esters at C3 and C5 Direct esterification or MOF ligand synthesis MOF construction (e.g., Zr-MOF-808)
Benidipine Hydrochloride Piperidinyl (C3) and methyl (C5) esters Multi-step synthesis with ester hydrolysis Calcium channel blocker (hypertension)
Nifedipine Dimethyl esters (dihydropyridine core) Hantzsch condensation Vasodilator, angina treatment
This compound Benzyl ester (C3 or C5), free acid/methyl ester Hypothetical: Alkaline hydrolysis of diesters Pharmaceutical intermediates or MOFs (inferred)

Physicochemical Properties

  • Coordination Chemistry : Pyridine-3,5-dicarboxylate’s two carboxylate groups enable diverse coordination modes with metals (e.g., luminescent Nd³⁺ complexes) .

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